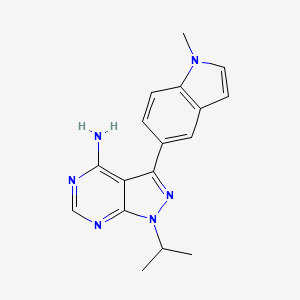
CpCDPK1/TgCDPK1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CpCDPK1/TgCDPK1-IN-3 is a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are crucial for the survival and pathogenicity of these apicomplexan parasites. The compound has shown potent inhibitory activity with IC50 values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii . This compound is primarily used in research related to diseases caused by these parasites, such as toxoplasmosis and cryptosporidiosis .
Métodos De Preparación
The synthetic routes and reaction conditions for CpCDPK1/TgCDPK1-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the calcium-dependent protein kinases .
Análisis De Reacciones Químicas
CpCDPK1/TgCDPK1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CpCDPK1/TgCDPK1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of calcium-dependent protein kinases.
Biology: Employed in research to understand the biological functions of these kinases in apicomplexan parasites.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by Cryptosporidium parvum and Toxoplasma gondii.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apicomplexan parasites
Mecanismo De Acción
CpCDPK1/TgCDPK1-IN-3 exerts its effects by inhibiting the activity of calcium-dependent protein kinases 1 in Cryptosporidium parvum and Toxoplasma gondii. These kinases play a crucial role in the invasion, egress, and growth of these parasites. By inhibiting these kinases, the compound disrupts the life cycle of the parasites, reducing their ability to infect host cells .
Comparación Con Compuestos Similares
CpCDPK1/TgCDPK1-IN-3 is unique in its dual inhibitory activity against calcium-dependent protein kinases 1 from both Cryptosporidium parvum and Toxoplasma gondii. Similar compounds include:
CpCDPK9 inhibitors: These compounds target a different calcium-dependent protein kinase in Cryptosporidium parvum and have shown potential in reducing parasite load.
TgDHFR inhibitors: These compounds target dihydrofolate reductase in Toxoplasma gondii and are used in the treatment of toxoplasmosis.
TgPRS inhibitors: These compounds target prolyl-tRNA synthetase in Toxoplasma gondii and are also investigated for their therapeutic potential.
This compound stands out due to its high potency and specificity for calcium-dependent protein kinases 1, making it a valuable tool in the study and treatment of apicomplexan parasite infections .
Propiedades
Fórmula molecular |
C17H18N6 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) |
Clave InChI |
SPUWUOGLPPVXCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


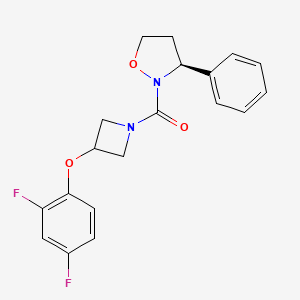
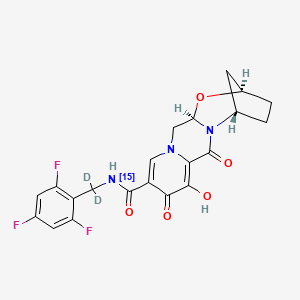
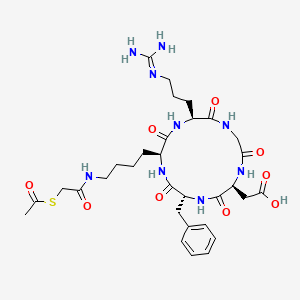

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
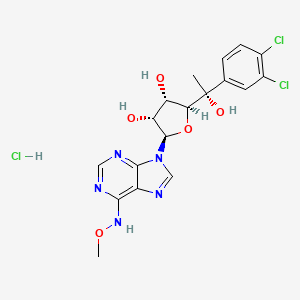
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
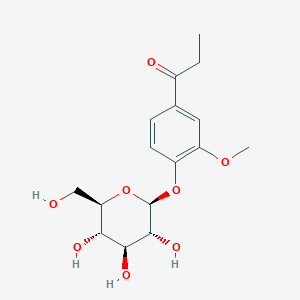
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
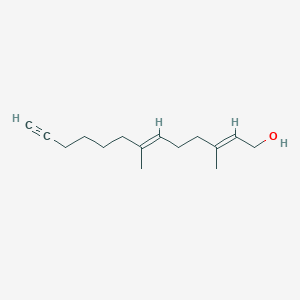
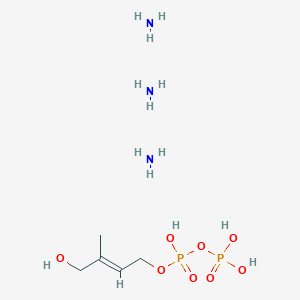
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
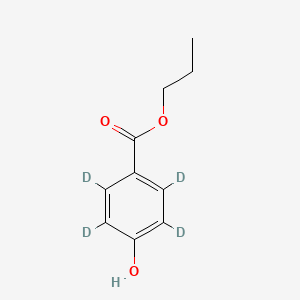
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
